
(r)-5-Methyl-2-aminohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Methyl-2-aminohexane is an organic compound with the molecular formula C7H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-2-aminohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 5-methylhexan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst such as palladium on carbon.
Purification: The resulting product is purified using techniques like distillation or recrystallization to obtain ®-5-Methyl-2-aminohexane in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methyl-2-aminohexane may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Methyl-2-aminohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
®-5-Methyl-2-aminohexane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-5-Methyl-2-aminohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(s)-5-Methyl-2-aminohexane: The enantiomer of ®-5-Methyl-2-aminohexane, with similar but distinct properties.
2-Aminohexane: A related compound lacking the methyl group, with different reactivity and applications.
3-Methyl-2-aminohexane: Another isomer with the methyl group in a different position, affecting its chemical behavior.
Uniqueness
®-5-Methyl-2-aminohexane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H17N |
|---|---|
Peso molecular |
115.22 g/mol |
Nombre IUPAC |
(2R)-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 |
Clave InChI |
IZCBXLKODYZSDJ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CCC(C)C)N |
SMILES canónico |
CC(C)CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



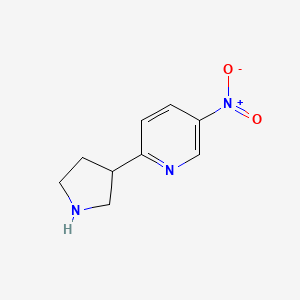
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
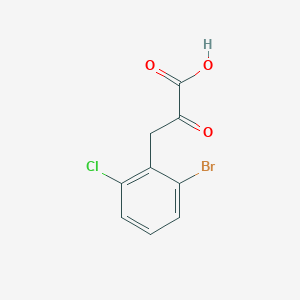
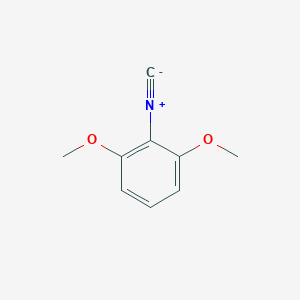

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)


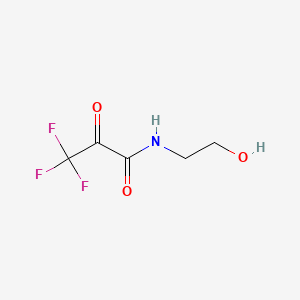
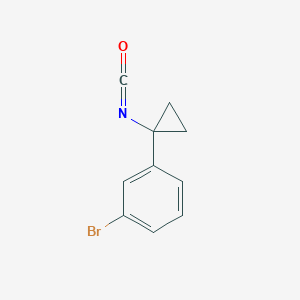
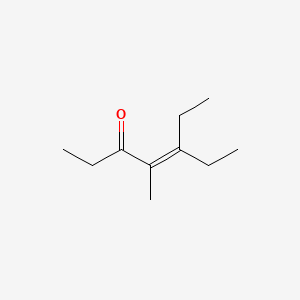
![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)

